molecular formula C5H9ClN2O3 B6214208 N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride CAS No. 2731745-04-1

N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride

Cat. No.: B6214208
CAS No.: 2731745-04-1
M. Wt: 180.6
InChI Key:
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Description

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is a chemical compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxine ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxine ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the carboximidamide group: This can be achieved through the reaction of the dioxine intermediate with an appropriate amidine reagent.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the dioxine ring.

    Substitution: The carboximidamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dioxine compounds.

Scientific Research Applications

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide: The non-hydrochloride form of the compound.

    5,6-dihydro-1,4-dioxine-2-carboximidamide: Lacks the hydroxy group.

    N’-hydroxy-1,4-dioxine-2-carboximidamide: Lacks the dihydro moiety.

Uniqueness

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is unique due to the presence of both the hydroxy group and the hydrochloride salt form, which can influence its solubility, stability, and reactivity. These features make it a valuable compound for various research applications.

Properties

CAS No.

2731745-04-1

Molecular Formula

C5H9ClN2O3

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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